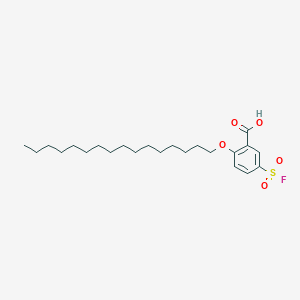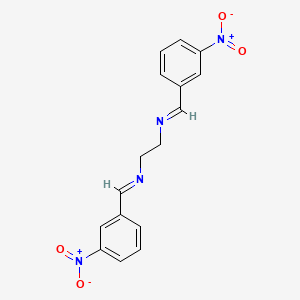
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a Schiff base derived from the condensation reaction between 3-nitrobenzaldehyde and 1,2-ethanediamine. It is known for its fluorescent properties and has been utilized in various applications, including as a chemosensor for detecting metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is synthesized through a straightforward condensation reaction. The reaction involves mixing 3-nitrobenzaldehyde with 1,2-ethanediamine in methanol. The mixture is typically stirred at room temperature, leading to the formation of the Schiff base product in good yield .
Industrial Production Methods
While specific industrial production methods for N1,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine are not extensively documented, the simplicity of its synthesis suggests that it can be produced on a larger scale using similar condensation reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N1,N~2~-bis(3-aminobenzylidene)-1,2-ethanediamine .
Aplicaciones Científicas De Investigación
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mecanismo De Acción
The mechanism by which N1,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine exerts its effects is primarily based on its ability to form complexes with metal ions. The compound’s Schiff base structure allows it to bind selectively to metal ions, leading to changes in its fluorescence properties. This binding can be explained by the formation of a coordination complex between the metal ion and the nitrogen atoms in the Schiff base .
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine: Similar structure but with a cyclohexane ring instead of an ethane backbone.
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Another Schiff base used for detecting Fe3+ ions.
Uniqueness
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is unique due to its specific fluorescence properties and its ability to act as a selective chemosensor for metal ions. Its straightforward synthesis and versatility in various applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
81928-79-2 |
|---|---|
Fórmula molecular |
C16H14N4O4 |
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-N-[2-[(3-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14N4O4/c21-19(22)15-5-1-3-13(9-15)11-17-7-8-18-12-14-4-2-6-16(10-14)20(23)24/h1-6,9-12H,7-8H2 |
Clave InChI |
LCDWIXVPDSNHCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NCCN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


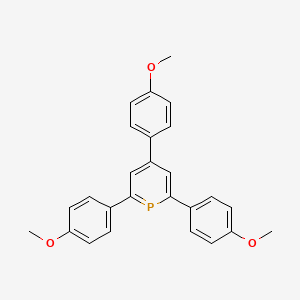
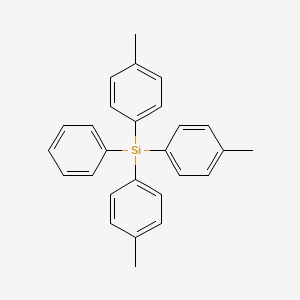
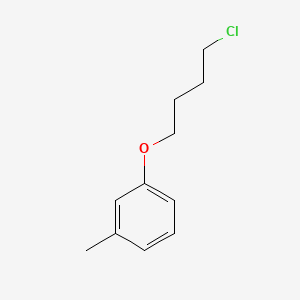

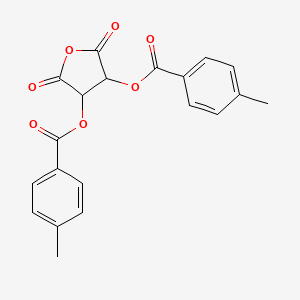
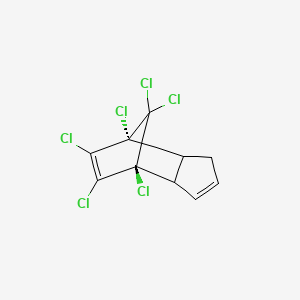

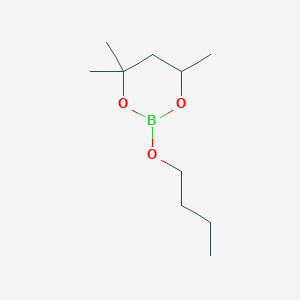

![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
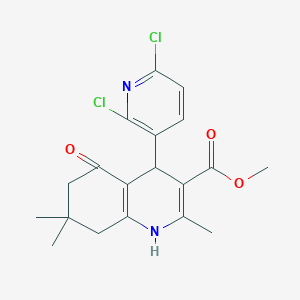
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
